molecular formula C16H19N3O B8738329 N-cycloheptylquinoxaline-2-carboxamide

N-cycloheptylquinoxaline-2-carboxamide

Cat. No. B8738329
M. Wt: 269.34 g/mol
InChI Key: CPRZOAOYTAIYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053104B2

Procedure details

Prepared from 2-quinoxaloyl chloride (193 mg, 1.0 mmol), cycloheptylamine (115 μL, 102 mg, 0.90 mmol), pyridine (5 mL), and water (100 mL) yielding 30 mg (12%) of (229):
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
12%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]=1[C:11](Cl)=[O:12].[CH:14]1([NH2:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.N1C=CC=CC=1>O>[CH:14]1([NH:21][C:11]([C:2]2[CH:3]=[N:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:1]=2)=[O:12])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
193 mg
Type
reactant
Smiles
N1=C(C=NC2=CC=CC=C12)C(=O)Cl
Name
Quantity
115 μL
Type
reactant
Smiles
C1(CCCCCC1)N
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)NC(=O)C1=NC2=CC=CC=C2N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.